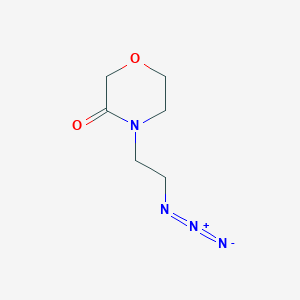
1-Benzoyl-3-(bromomethyl)pyrrolidine
概要
説明
1-Benzoyl-3-(bromomethyl)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by a pyrrolidine ring substituted with a benzoyl group at the first position and a bromomethyl group at the third position. This compound is a white crystalline solid and is used in various fields, including medical, environmental, and industrial research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3-(bromomethyl)pyrrolidine typically involves the bromination of 1-benzoylpyrrolidine. One common method is the reaction of 1-benzoylpyrrolidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the third position of the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Benzoyl-3-(bromomethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyrrolidines.
Oxidation: The compound can be oxidized to form 1-benzoyl-3-(hydroxymethyl)pyrrolidine using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzoyl group can yield 1-(hydroxymethyl)-3-(bromomethyl)pyrrolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted pyrrolidines
- 1-Benzoyl-3-(hydroxymethyl)pyrrolidine
- 1-(Hydroxymethyl)-3-(bromomethyl)pyrrolidine
科学的研究の応用
1-Benzoyl-3-(bromomethyl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Benzoyl-3-(bromomethyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzoyl group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
1-Benzoylpyrrolidine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)pyrrolidine: Lacks the benzoyl group, reducing its potential for hydrogen bonding and π-π interactions.
1-Benzoyl-3-(hydroxymethyl)pyrrolidine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness: 1-Benzoyl-3-(bromomethyl)pyrrolidine is unique due to the presence of both benzoyl and bromomethyl groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and biological research .
特性
IUPAC Name |
[3-(bromomethyl)pyrrolidin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHRWUYUCFPWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CBr)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


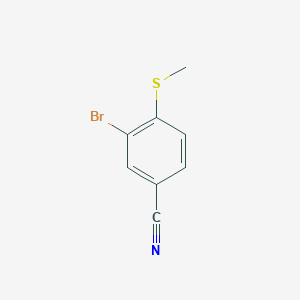
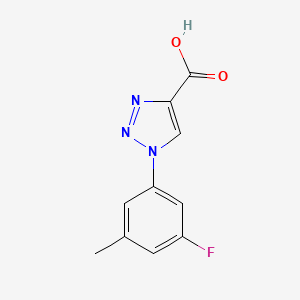
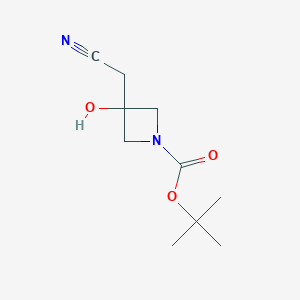
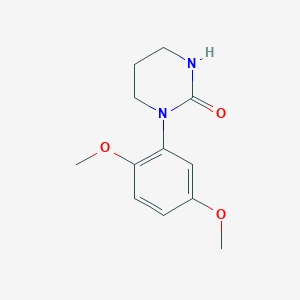
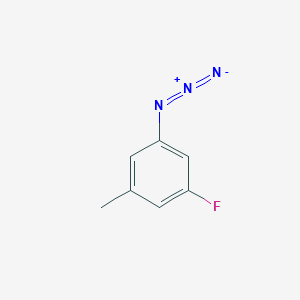
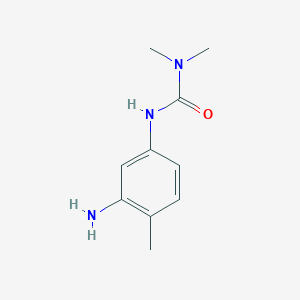
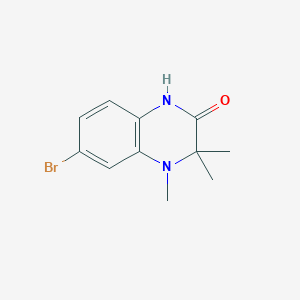
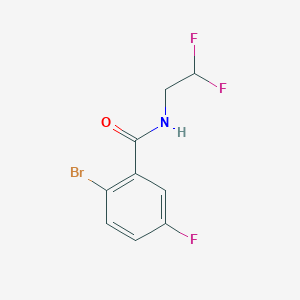
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)
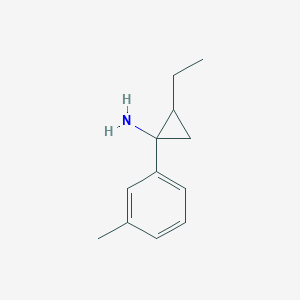


![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)
